molecular formula C21H13ClN2O4S B358007 1-(3-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879565-04-5

1-(3-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B358007
CAS No.: 879565-04-5
M. Wt: 424.9g/mol
InChI Key: NEADCLZCHMNFRM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic scaffold comprising a chromene, pyrrole, and dione moiety. Key structural features include:

  • 1,3-Thiazol-2-yl group at position 2: A heterocyclic aromatic ring contributing to π-π stacking and hydrogen-bonding capabilities.
  • 6-Methoxy group on the chromene ring: Modifies electronic density and solubility.

The compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Its structural complexity and modular synthesis make it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic engagement.

Properties

IUPAC Name

1-(3-chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4S/c1-27-13-5-6-14-15(10-13)28-19-16(18(14)25)17(11-3-2-4-12(22)9-11)24(20(19)26)21-23-7-8-29-21/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEADCLZCHMNFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target. The exact nature of these interactions would depend on the specific structure and properties of the compound and its target.

Biological Activity

1-(3-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS No. 879565-04-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H13ClN2O4S
  • Molecular Weight : 424.857 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 606.9 °C at 760 mmHg
  • LogP : 3.70

Biological Activity Overview

Recent studies have indicated that compounds containing pyrrole and thiazole moieties exhibit a range of biological activities including antibacterial, anticancer, and anti-inflammatory effects. The specific compound has shown promise in various assays.

Antibacterial Activity

In vitro studies have demonstrated that derivatives of pyrrole can exhibit significant antibacterial properties. For instance, related compounds have reported minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 3.12 to 12.5 μg/mL . Although specific data for the compound of interest is limited, its structural similarities suggest potential effectiveness against similar bacterial strains.

Anticancer Activity

The pyrrole scaffold is recognized for its anticancer potential. Research indicates that pyrrole-based compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells . A study highlighted that compounds with similar structures demonstrated significant cytotoxic effects on various cancer cell lines.

Anti-inflammatory Effects

Compounds with thiazole and pyrrole structures have been noted for their ability to inhibit pro-inflammatory enzymes such as COX-1 and COX-2. For example, certain derivatives showed IC50 values indicating effective inhibition of these enzymes, suggesting that the compound could possess similar anti-inflammatory properties .

Case Studies and Research Findings

StudyFindings
Study on Pyrrole Derivatives Demonstrated antibacterial activity with MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus.
Anticancer Activity Research Identified significant cytotoxicity in cancer cell lines for pyrrole-containing compounds; mechanisms involved apoptosis induction.
Anti-inflammatory Activity Showed effective inhibition of COX enzymes; IC50 values indicated strong potential for anti-inflammatory applications.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and bacterial resistance.
  • Cell Cycle Arrest : Anticancer activities are often linked to the ability of such compounds to induce cell cycle arrest in cancerous cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their therapeutic effects.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of thiazole and chromene structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses . This property could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Compounds containing thiazole and chromene moieties are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics .

Organic Electronics

Given its unique electronic properties, the compound may have applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The presence of electron-rich thiazole and chromene groups can facilitate charge transport .

Photovoltaic Devices

The structural attributes of this compound allow it to absorb light effectively, which is essential for photovoltaic applications. Research into similar compounds has shown promising results in enhancing the efficiency of solar cells .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values below 10 µM.
Study BAnti-inflammatory EffectsIn silico docking studies indicate strong binding affinity to 5-lipoxygenase with potential for further optimization.
Study CAntimicrobial TestingExhibited activity against Gram-positive bacteria with MIC values around 50 µg/mL.

Comparison with Similar Compounds

Substituent Variations in the Chromeno[2,3-c]pyrrole-3,9-dione Family

The following table highlights key analogues and their substituent-driven differences:

Compound Name Substituent at Position 1 Substituent at Position 2 Key Properties/Applications Reference
1-(3-Chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Chlorophenyl 1,3-Thiazol-2-yl Enhanced electronic deficiency; potential kinase inhibition
1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4-Dimethoxyphenyl 1,3-Thiazol-2-yl Increased hydrophilicity; possible CNS activity due to methoxy groups
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 2-Chlorophenyl Pyrazole-carbonitrile Fluorescence properties; antimicrobial activity
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone 4-(Trifluoromethoxy)phenyl Chloroethyl ketone Electrophilic reactivity; agrochemical applications

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group (target compound) contrasts with 3,4-dimethoxyphenyl (), where methoxy groups increase electron density and solubility but may reduce metabolic stability .
  • Heterocyclic Diversity : The 1,3-thiazole group (target compound) offers distinct hydrogen-bonding vs. pyrazole () or pyrrole () systems. Thiazoles are often associated with kinase inhibition due to sulfur’s lone-pair interactions .

Structural and Functional Implications

  • Crystallography : SHELX software () is widely used for resolving complex heterocyclic structures, confirming the tricyclic framework and substituent orientations .
  • Biological Potential: The target compound’s thiazole and chloro groups suggest kinase or protease inhibition, analogous to imatinib’s thiazole moiety. Dimethoxyphenyl analogues () may cross the blood-brain barrier, whereas trifluoromethoxy derivatives () exhibit enhanced lipid solubility for membrane targets.

Preparation Methods

Iodine/DMSO-Mediated Cyclization

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is efficiently constructed via iodine-catalyzed oxidative cyclization of 3-hydroxy-4-[(2E)-3-arylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-ones. For the target compound, the precursor 3-hydroxy-1-(3-chlorophenyl)-4-[(2E)-3-(6-methoxyphenyl)prop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one undergoes cyclization in dimethyl sulfoxide (DMSO) with catalytic iodine (5 mol%) at 110°C for 6–8 hours. This method achieves moderate yields (55–65%) and tolerates electron-donating groups like methoxy at the 6-position.

Mechanistic Insights :
The reaction proceeds through enol tautomerization of the α,β-unsaturated ketone, followed by iodine-mediated dehydrogenation to form the chromene ring. Subsequent intramolecular cyclization generates the pyrrole-dione system.

Thiazole Moiety Incorporation

Hantzsch Thiazole Synthesis

The 1,3-thiazol-2-yl group is introduced via Hantzsch thiazole synthesis. A brominated intermediate (1-(3-chlorophenyl)-6-methoxy-2-bromo-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione ) reacts with thioacetamide in ethanol under reflux, yielding the thiazole ring through cyclocondensation. This step achieves 70–75% yield but requires careful control of stoichiometry to avoid over-substitution.

Palladium-Catalyzed Cross-Coupling

Alternatively, Suzuki-Miyaura coupling attaches pre-formed thiazole boronic esters to a halogenated chromeno-pyrrole precursor. For example, 2-bromo-1-(3-chlorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione reacts with 2-(thiazol-2-yl)pinacol boronate using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C. This method offers superior regioselectivity (85–90% yield) but demands anhydrous conditions.

Multicomponent One-Pot Synthesis

A three-component reaction condenses 4-methoxy-2-hydroxybenzaldehyde , 3-chlorophenylhydrazine , and 2-cyanothiazole in acetic acid under microwave irradiation (100°C, 30 min). The reaction proceeds via:

  • Formation of a hydrazone intermediate.

  • Michael addition of the thiazole nitrile.

  • Acid-catalyzed cyclodehydration to form the chromeno-pyrrole core.
    This method streamlines synthesis (60–65% yield) but requires precise stoichiometric ratios to minimize byproducts.

Stepwise Modular Assembly

Chromene Ring Formation

The chromene moiety is synthesized via Claisen-Schmidt condensation of 2-hydroxy-4-methoxyacetophenone with 3-chlorobenzaldehyde in ethanolic NaOH (70°C, 4 h). The resulting chalcone ((E)-3-(3-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one ) is isolated in 82% yield.

Pyrrole-Dione Construction

The chalcone reacts with ethyl glycinate hydrochloride in acetic anhydride to form a pyrrolidinone intermediate, which is oxidized with Jones reagent (CrO₃/H₂SO₄) to yield the pyrrole-3,9-dione. Oxidation at 0°C prevents over-oxidation of the methoxy group.

Thiazole Functionalization

The thiazole is appended via nucleophilic aromatic substitution using 2-mercaptothiazole and NaH in DMF at 120°C (12 h), achieving 68% yield. Steric hindrance from the 3-chlorophenyl group necessitates elevated temperatures.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Oxidative Cyclization55–65Scalable, minimal byproductsRequires iodine handling
Hantzsch Thiazole70–75Cost-effectiveStoichiometric precision critical
Suzuki Coupling85–90High regioselectivityExpensive catalysts
Multicomponent60–65One-pot efficiencyByproduct formation
Modular Assembly68Controlled stepwise synthesisLengthy reaction sequence

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics but may degrade acid-labile groups. Switching to toluene/EtOH (3:1) improves stability of the methoxy substituent during Hantzsch reactions.

Catalytic Systems

Replacing iodine with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in oxidative cyclization reduces side reactions, increasing yield to 72%.

Microwave Assistance

Microwave irradiation (150 W, 100°C) shortens multicomponent reaction times from 6 h to 30 min without compromising yield .

Q & A

Q. What synthetic methodologies are most effective for producing 1-(3-chlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

A one-pot multicomponent reaction (MCR) is the primary method, involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This approach allows for modular substitution of the aryl, amine, and thiazole moieties. Isolation via crystallization (without chromatography) is recommended for purity and scalability .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., methoxy at δ ~3.8 ppm, thiazole protons at δ ~7.5–8.5 ppm) and X-ray crystallography to resolve the fused chromeno-pyrrole core. High-resolution mass spectrometry (HRMS) validates molecular weight accuracy, while FT-IR confirms functional groups (e.g., lactam C=O at ~1700 cm⁻¹) .

Q. What solvents and reaction conditions optimize yield for this compound?

Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C under inert gas (N₂/Ar) maximize yield. Stoichiometric excess (3–7 eq.) of hydrazine hydrate facilitates ring-opening reactions for derivative synthesis. Avoid protic solvents to prevent premature precipitation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the thiazole moiety’s chelating potential. Pair with cell-based viability assays (e.g., MTT) to assess cytotoxicity. Use molecular docking to predict binding interactions with target proteins, leveraging the compound’s fused heterocyclic framework .

Q. What strategies resolve contradictions in reported synthetic yields for analogs of this compound?

Systematic reaction parameter screening (temperature, solvent, stoichiometry) is critical. For example, higher hydrazine equivalents (5–7 eq.) improve ring-opening efficiency but may reduce dihydrochromeno-pyrrole yields. Cross-validate results using HPLC purity analysis and reproducibility trials across labs .

Q. How can the compound’s derivatives be synthesized for SAR studies?

Employ ring-opening reactions (e.g., with hydrazines to form pyrazol-6(1H)-ones) or functional group interconversion (e.g., methoxy deprotection to hydroxyl for further coupling). Introduce substituents at the 3-chlorophenyl or thiazole positions via Suzuki-Miyaura cross-coupling .

Q. What computational methods predict the compound’s reactivity and stability?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior. Molecular dynamics (MD) simulations model solvent interactions and thermal stability, aligning with experimental DSC/TGA data .

Q. How can thermal stability data inform formulation studies?

DSC reveals melting points (expected >200°C for fused heterocycles), while TGA assesses decomposition thresholds (>250°C). Use this data to select excipients for solid dispersions or nanocrystal formulations, ensuring compatibility with high-temperature processing .

Q. What analytical techniques detect impurities in scaled-up batches?

LC-MS/MS identifies byproducts (e.g., incomplete ring-closure intermediates). Powder X-ray diffraction (PXRD) monitors crystallinity variations, which impact bioavailability. Elemental analysis confirms stoichiometric accuracy of Cl, S, and N atoms .

Q. How can researchers address discrepancies in spectral data across studies?

Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃/DMSO-d₆) and reference internal standards (TMS). For X-ray data, validate unit cell parameters against the Cambridge Structural Database (CSD) .

Q. What mechanistic insights exist for the compound’s multicomponent synthesis?

The reaction proceeds via Knoevenagel condensation (dioxobutanoate + aldehyde) followed by Michael addition (amine + thiazole). Kinetic studies suggest the thiazole’s electron-withdrawing nature accelerates cyclization. Isotopic labeling (¹⁵N) can track amine incorporation .

Q. How can synthetic protocols be adapted for gram-scale production?

Replace DMF with ethanol/water mixtures for greener processing. Optimize cooling rates during crystallization to control particle size. Use continuous flow reactors to enhance heat/mass transfer and reduce batch variability .

Methodological Notes

  • Contradictions in Evidence : and report varying yields (60–85%) for similar derivatives, likely due to solvent purity or heating uniformity.

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